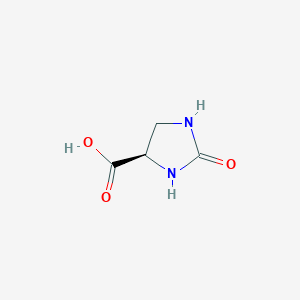

(R)-2-Oxoimidazolidine-4-carboxylic Acid

Description

BenchChem offers high-quality (R)-2-Oxoimidazolidine-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Oxoimidazolidine-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of (R)-2-oxoimidazolidine-4-carboxylic acid from D-asparagine

Application Note: AN-CHIR-2024-08 Topic: Scalable Synthesis of (R)-2-Oxoimidazolidine-4-Carboxylic Acid from D-Asparagine via Modified Hofmann Rearrangement

Abstract

This application note details the synthesis of (R)-2-oxoimidazolidine-4-carboxylic acid (OIC), a critical chiral heterocyclic building block used in the industrial synthesis of biotin (Vitamin B7) and various metalloproteinase inhibitors. The protocol utilizes a modified Hofmann rearrangement of D-asparagine. Unlike traditional Hofmann degradations that yield primary amines, this method leverages the intramolecular nucleophilicity of the

Mechanistic Principles & Design Strategy

The Chemical Challenge

The primary challenge in this synthesis is controlling the fate of the isocyanate intermediate. In a standard Hofmann degradation, the isocyanate is hydrolyzed by water to form a carbamic acid, which decarboxylates to a primary amine (yielding 2,3-diaminopropanoic acid). To synthesize OIC, the reaction kinetics must favor intramolecular cyclization over intermolecular hydrolysis .

Strategic Solution

-

Regioselectivity: By operating in an alkaline aqueous medium, the

-amino group of D-asparagine is deprotonated (nucleophilic). -

Stereochemical Integrity: The chiral center at the C-

position does not participate directly in the rearrangement migration; thus, the (R)-configuration of D-asparagine is strictly retained. -

Reagent Selection: Sodium hypochlorite (Bleach) is selected as the oxidant for its industrial viability, cost-effectiveness, and reduced toxicity compared to elemental bromine.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway showing the critical intramolecular trap of the isocyanate by the

Experimental Protocols

Protocol A: Industrial Standard (NaOCl Method)

Recommended for gram-to-kilogram scale synthesis. High atom economy and water-based.

Reagents:

-

D-Asparagine monohydrate (

) -

Sodium Hypochlorite solution (NaOCl, ~10-13% active chlorine)

-

Hydrochloric Acid (HCl, 37%)

-

Solvent: Deionized Water

Step-by-Step Workflow:

-

Preparation of Basified Substrate:

-

In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve D-Asparagine (15.0 g, 0.1 mol) in 40 mL of 5N NaOH .

-

Note: The solution must be strongly alkaline to keep the amino acid soluble and facilitate N-chlorination.

-

Cool the mixture to 0–5°C using an ice/salt bath.

-

-

Oxidative Chlorination (Critical Step):

-

Add NaOCl solution (0.11 mol, 1.1 eq) dropwise over 30 minutes.

-

Control: Maintain internal temperature < 10°C . Exotherms at this stage can lead to premature decomposition.

-

Stir for an additional 30 minutes at 0°C. The solution will turn pale yellow, indicating the formation of the N-chloro species.

-

-

Thermal Rearrangement & Cyclization:

-

Remove the ice bath.[2] Slowly heat the reaction mixture to 50–55°C .

-

Observation: Evolution of nitrogen gas is not observed (unlike standard Hofmann), but a slight exotherm may occur as the rearrangement proceeds.

-

Maintain temperature at 55°C for 1 hour . The solution typically becomes colorless or light orange.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with concentrated HCl to pH 1–2 .

-

Crystallization:[1] The product, (R)-2-oxoimidazolidine-4-carboxylic acid, will precipitate as a white solid upon cooling to 4°C overnight.

-

Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 50°C.

-

Typical Yield: 75–85% Purity: >98% (by HPLC)

Protocol B: Bench-Scale High-Purity (PIDA Method)

Recommended for research applications requiring mild conditions or when testing sensitive asparagine derivatives.

Reagents:

-

D-Asparagine

-

(Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Solvent: Water/Acetonitrile (1:1 mixture)

Workflow:

-

Suspend D-Asparagine (1.0 eq) in Water/MeCN (1:1).

-

Add PIDA (1.1 eq) at room temperature.

-

Stir for 4–6 hours. The hypervalent iodine acts as the oxidant to generate the isocyanate in situ.

-

Remove solvent under reduced pressure.

-

Recrystallize residue from water/ethanol.

Process Control & Validation (QC)

To ensure scientific integrity, the following parameters must be verified.

| QC Parameter | Specification | Method | Significance |

| Appearance | White crystalline powder | Visual | Colored impurities indicate oxidation side-products. |

| Melting Point | 188–190°C (dec) | Capillary Method | Verifies identity and purity. |

| Optical Rotation | Polarimetry | Critical: Confirms retention of (R)-configuration. | |

| Confirms cyclic structure (loss of amide protons, shift of CH2). | |||

| HPLC Purity | > 98.0% | C18 Column, Phosphate buffer | Quantifies unreacted asparagine or hydrolyzed diamine. |

Troubleshooting & Optimization

Issue 1: Low Yield / Product remains in solution.

-

Cause: The product is water-soluble (amphoteric urea/acid).

-

Fix: Ensure pH is adjusted strictly to the isoelectric point (approx pH 1.5–2.0) for maximum precipitation. If yield is still low, concentrate the mother liquor by 50% volume before cooling.

Issue 2: Yellow/Brown discoloration.

-

Cause: Over-oxidation or excessive temperature during the NaOCl addition.

-

Fix: Quench any excess oxidant with a small amount of sodium thiosulfate before acidification. Ensure T < 10°C during addition.

Issue 3: Loss of Chirality.

-

Cause: Harsh pH conditions for extended periods after cyclization can cause racemization at the

-carbon. -

Fix: Do not prolong the heating step beyond 1 hour. Cool and acidify immediately upon reaction completion.

Safety & Handling (HSE)

-

Sodium Hypochlorite: Contact with acid releases toxic Chlorine gas (

) .[4][5] Acidification (Step 4) must be performed in a fume hood with good ventilation. -

Exotherm Control: The rearrangement is exothermic. On a large scale (>100g), active cooling is required during the transition from N-chloro intermediate to isocyanate to prevent thermal runaway.

-

Intermediate Stability: N-chloro amides are potentially unstable. Do not isolate the intermediate; proceed directly to the heating/cyclization step.

References

-

Ikushima, N., et al. (2002). "Process for producing 2-oxoimidazolidine-4-carboxylic acid." U.S. Patent 6,458,963.

- Core Reference: Describes the industrial Kaneka process using hypochlorite for high optical purity.

-

Justus Liebigs Annalen der Chemie. (1881). "Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide." Berichte der deutschen chemischen Gesellschaft.

-

Foundational: The original Hofmann rearrangement description.[1]

-

-

Huang, X., & Seid, M. (2008). "Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species." Journal of Organic Chemistry, 73(3), 1043–1045.

- Alternative Protocol: Validates the PIDA/PIFA methodology for sensitive substr

-

Gerecke, M., et al. (1970). "Imidazolidinone derivatives."[6] Helvetica Chimica Acta.

- Structural Validation: Early characterization of the biotin precursor ring system.

Sources

- 1. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Chiral Imidazolidinones from D-Asparagine via a Modified Hofmann Rearrangement

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

Chiral imidazolidinones are privileged scaffolds in modern organic synthesis, serving as crucial building blocks for pharmaceuticals, bioactive natural products, and as highly effective organocatalysts, such as the MacMillan catalysts.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid derivatives from the readily available amino acid, D-asparagine. The core of this transformation is a modified Hofmann rearrangement of the side-chain primary amide, which proceeds with complete retention of stereochemical integrity at the α-carbon.[3] We will detail a robust methodology involving necessary protecting group strategies, a mild and efficient rearrangement/cyclization protocol, and rigorous characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Rationale

The Hofmann rearrangement is a classic organic transformation that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[4][5] When applied to the side chain of asparagine, this reaction offers a powerful route to synthesize 2,4-diaminobutanoic acid derivatives. The strategic advantage of this approach lies in the subsequent, spontaneous intramolecular cyclization of the newly formed primary amine with the backbone carbamate (or a related carbonyl precursor), which efficiently constructs the desired 5-membered imidazolidinone ring.

Causality of the Approach:

-

Stereochemical Integrity: A key challenge in amino acid chemistry is the preservation of chirality. The Hofmann rearrangement is known to proceed with retention of configuration at the migrating carbon center, making it an ideal choice for transforming chiral starting materials like D-asparagine.[6]

-

Efficiency: The tandem reaction—rearrangement followed by in-situ cyclization—is an elegant example of reaction economy, minimizing intermediate isolation steps and improving overall yield.

-

Modified Conditions for Sensitive Substrates: Traditional Hofmann conditions (Br₂/NaOH) are harsh and can lead to racemization or degradation of sensitive amino acid substrates.[3] Therefore, this protocol employs a milder, more controlled oxidative rearrangement using a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA), under basic conditions. This approach has been successfully used for Hofmann-type rearrangements on complex molecules, including peptides.[7][8]

-

Role of Protecting Groups: To prevent unwanted side reactions at the α-amino and α-carboxyl groups of D-asparagine, a robust protecting group strategy is essential. The α-amino group is typically protected as a carbamate (e.g., Boc or Cbz), and the α-carboxyl group as an ester (e.g., methyl or ethyl ester). This ensures that the rearrangement occurs exclusively at the side-chain amide.[9]

Reaction Mechanism and Workflow

The overall transformation from a protected D-asparagine derivative to the final imidazolidinone product follows a well-defined mechanistic pathway.

Overall Experimental Workflow

The process is logically divided into three main stages: protection of the starting material, the core rearrangement and cyclization reaction, and finally, deprotection and purification.

Caption: High-level experimental workflow diagram.

Detailed Reaction Mechanism

The core Hofmann rearrangement and cyclization sequence involves several key intermediates. The mechanism ensures the stereocenter remains untouched.

Caption: Mechanistic pathway of the Hofmann rearrangement and cyclization.

The key steps are:

-

N-Halogenation/Oxidation & Deprotonation: In the presence of a base and an oxidant (generated from PIDA or traditional hypobromite), the primary amide nitrogen is activated and deprotonated to form an N-haloamide anion.[4][6]

-

Rearrangement: This is the rate-determining step. The group anti-periplanar to the leaving group (the protected amino acid backbone) migrates from the carbonyl carbon to the nitrogen, displacing the leaving group and forming a highly reactive isocyanate intermediate.[10]

-

Hydrolysis & Decarboxylation: The isocyanate is rapidly attacked by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine.[4]

-

Intramolecular Cyclization: The newly formed primary amine at the side chain acts as a nucleophile, attacking the carbamate carbonyl of the protected α-amino group to form the stable five-membered imidazolidinone ring.

Detailed Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Hypervalent iodine reagents and strong bases are corrosive and should be handled with care.

Materials and Equipment

| Reagent/Material | Grade |

| D-Asparagine | ≥99% |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade |

| Thionyl Chloride (SOCl₂) | Reagent Grade |

| Methanol (MeOH) | Anhydrous |

| Dioxane | Anhydrous |

| Phenyliodine(III) diacetate (PIDA) | ≥98% |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution |

| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Solution |

| Brine | Saturated Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |

| Trifluoroacetic Acid (TFA) | Reagent Grade |

| Dichloromethane (DCM) | ACS Grade |

| Equipment | Specification |

| Round-bottom flasks | Various sizes |

| Magnetic stirrer and stir bars | - |

| Ice bath | - |

| Rotary evaporator | - |

| Glassware for extraction | Separatory funnel |

| Chromatography column | Silica gel |

Protocol Part 1: Synthesis of Boc-D-Asn-OMe

This protocol first protects the α-amino group and then esterifies the α-carboxyl group.

-

Amino Group Protection:

-

Suspend D-Asparagine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

-

Add Sodium Bicarbonate (2.5 eq) and stir until mostly dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in Dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Boc-D-Asparagine.

-

-

Carboxyl Group Esterification:

-

Dissolve the crude Boc-D-Asparagine in anhydrous Methanol.

-

Cool the solution to 0 °C.

-

Slowly add Thionyl Chloride (1.2 eq) dropwise. Caution: Exothermic reaction, gas evolution (HCl, SO₂).

-

Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Remove the solvent under reduced pressure. The resulting crude product, Boc-D-Asn-OMe, can often be used directly in the next step after drying under high vacuum.

-

Protocol Part 2: Hofmann Rearrangement and Cyclization

| Reagent/Parameter | Amount/Value | Notes |

| Boc-D-Asn-OMe | 1.0 eq (e.g., 0.5 mmol, 130 mg) | Starting Material |

| 1,4-Dioxane | 8 mL per mmol of substrate | Solvent |

| Water | 8 mL per mmol of substrate | Co-solvent |

| KOH (crushed) | 35.0 eq | Base; crucial for deprotonation |

| PIDA | 1.2 eq | Oxidant for rearrangement |

| Temperature | Room Temperature (approx. 20-25 °C) | Mild conditions preserve chirality |

| Reaction Time | 20 hours | Monitor by TLC for completion |

Step-by-Step Procedure:

-

To a round-bottom flask, add the protected amide, Boc-D-Asn-OMe (1.0 eq).

-

Dissolve the amide in a 1:1 mixture of 1,4-Dioxane and Water.

-

Add crushed Potassium Hydroxide (KOH, 35.0 eq) to the solution. The mixture will become a thick suspension. Stir vigorously for 5 minutes at room temperature. The high concentration of base is critical for the subsequent deprotonation steps.[3]

-

Add Phenyliodine(III) diacetate (PIDA, 1.2 eq) in one portion.

-

Stir the suspension vigorously at room temperature for 20 hours. Monitor the reaction progress using TLC (e.g., 50% EtOAc/Hexanes).

-

Workup:

-

Quench the reaction by carefully adding saturated NaHCO₃ solution, followed by saturated Na₂S₂O₃ solution to neutralize excess oxidant.

-

Stir for 10 minutes, then dilute the mixture with Ethyl Acetate.

-

Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to afford the pure protected imidazolidinone, Methyl (S)-2-oxo-3-(tert-butoxycarbonylamino)imidazolidine-4-carboxylate.

-

Characterization and Troubleshooting

Expected Characterization Data (for protected product):

-

¹H NMR: Expect signals corresponding to the Boc group (~1.4 ppm), the imidazolidinone ring protons, and the methyl ester (~3.7 ppm).

-

Mass Spec (ESI+): Expect to find [M+H]⁺ and/or [M+Na]⁺.

-

Optical Rotation: A specific rotation value should be measured to confirm enantiomeric integrity. Compare with literature values if available.

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Insufficient base; inactive PIDA; wet solvents. | Ensure KOH is freshly crushed and used in large excess. Use high-purity PIDA. Ensure solvents are anhydrous where specified. |

| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period (up to 24-36h). A slight increase in temperature (to 30-40 °C) can be attempted cautiously. |

| Complex Mixture of Products | Side reactions due to harsh conditions; partial deprotection. | Re-evaluate the purity of the starting material. Ensure the temperature is controlled. Use the specified quenching procedure promptly. |

| Loss of Optical Activity | Racemization due to overly harsh basic or acidic conditions during workup. | Maintain neutral or mildly basic conditions during extraction. Avoid prolonged exposure to strong acids or bases. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a valuable chiral imidazolidinone building block from D-asparagine. By leveraging a modified Hofmann rearrangement under mild conditions, this method ensures high yield and complete retention of stereochemical integrity. The explanatory framework behind the protocol empowers researchers to understand the critical parameters of the reaction, facilitating its successful implementation and adaptation in synthetic and medicinal chemistry programs.

References

-

Cattivelli, D., et al. (2010). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry. [Link]

-

Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. [Link]

-

MDPI. (2021). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. MDPI. [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube. [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

-

ACS Publications. (2024). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. ACS Publications. [Link]

-

Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Chemistry Notes. [Link]

-

Kumar, A., et al. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

-

Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Chemistry Learner. [Link]

-

Sohma, Y., et al. (2017). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylatevia an efficient modification of the Hofmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Incorporation of (R)-2-Oxoimidazolidine-4-Carboxylic Acid into Peptide Chains

Introduction: The Challenge and Opportunity of Constrained Peptides

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-proteinogenic amino acids offers a powerful toolkit to modulate peptide conformation, enhance metabolic stability, and refine biological activity. Among these, (R)-2-oxoimidazolidine-4-carboxylic acid (Oic), a constrained analog of glutamic acid, presents a unique structural scaffold. Its cyclic urea backbone imparts significant conformational rigidity, which can be instrumental in locking a peptide into a bioactive conformation. However, the very structural constraints that make Oic a valuable building block also render its incorporation into peptide sequences a significant synthetic challenge.

The steric bulk of the imidazolidinone ring, coupled with the secondary amine nature of the N-terminal nitrogen post-deprotection, can lead to sluggish and incomplete coupling reactions with standard solid-phase peptide synthesis (SPPS) protocols.[1][2] This guide provides a comprehensive overview of the critical parameters, optimized protocols, and rationale behind the selection of reagents for the successful and efficient incorporation of Oic into peptide chains.

Core Principles: Overcoming the Steric Hurdle of Oic

The primary obstacle in coupling Oic is the steric hindrance around the α-amino group. This necessitates a departure from standard coupling conditions and the adoption of strategies typically reserved for "difficult" or sterically hindered amino acids.[3] Key considerations include:

-

High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient to drive the reaction to completion.[4] More potent uronium/aminium or phosphonium salt-based reagents are required to generate a highly activated ester of the incoming amino acid, capable of overcoming the steric barrier.

-

Optimized Reaction Conditions: Extended coupling times, elevated temperatures (where appropriate and compatible with other residues), and "double coupling" (repeating the coupling step) are often necessary to achieve quantitative incorporation.[3]

-

Protecting Group Strategy: The imidazolidinone ring of Oic contains an N-H group. While this nitrogen is part of a urea and thus less nucleophilic than a primary amine, its protection is crucial to prevent potential side reactions, such as branching or reaction with the activated carboxyl group of another amino acid. An orthogonal protecting group that is stable to the Nα-Fmoc deprotection conditions (typically 20% piperidine in DMF) but labile during final cleavage (e.g., with TFA) is ideal.[1][5]

Proposed Protecting Group Strategy for the Oic Side Chain

While a universally adopted standard protecting group for the imidazolidinone nitrogen of Oic is not prominently documented in foundational literature, a logical and effective choice based on the principles of Fmoc-based SPPS is the tert-butyloxycarbonyl (Boc) group .

Rationale:

-

Orthogonality: The Boc group is stable to the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by the strong acidic conditions of the final cleavage cocktail (e.g., TFA).[1]

-

Prevention of Side Reactions: It effectively caps the imidazolidinone nitrogen, preventing it from acting as a nucleophile.

-

Synthetic Accessibility: Fmoc-Oic(Boc)-OH can be prepared from commercially available starting materials.

Diagram: Structure of Fmoc-(R)-2-oxoimidazolidine-4-carboxylic acid with Proposed Boc Protection

A proposed structure for Fmoc-Oic(Boc)-OH for use in SPPS.

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Oic. The table below summarizes the performance of leading reagents for sterically hindered couplings, providing a basis for selecting the optimal conditions for Oic.

| Coupling Reagent | Full Name | Class | Key Advantages | Potential Drawbacks | Recommendation for Oic |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | High reactivity, fast kinetics, low racemization, especially with HOAt.[6] | Can cause guanidinylation of the N-terminus if used in excess. | Highly Recommended. Proven efficacy for hindered couplings. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Comparable or superior reactivity to HATU, non-explosive byproducts (Oxyma).[7][8] | Can also cause guanidinylation. Limited solution stability.[7] | Highly Recommended. An excellent, safer alternative to HATU. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High efficiency, byproducts are generally soluble and easily washed away. Does not cause guanidinylation. | Generally considered slightly less reactive than HATU or COMU for the most challenging couplings. | Recommended. A solid choice, particularly if guanidinylation is a concern. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Good efficiency for routine and moderately difficult couplings. Cost-effective.[8] | Less effective than HATU/COMU for severely hindered residues. Can cause guanidinylation.[9] | Use with caution. May require double coupling and longer reaction times. |

Experimental Protocols: On-Resin Incorporation of Fmoc-Oic(Boc)-OH

These protocols are designed for manual SPPS on a standard solid-phase resin (e.g., Rink Amide or Wang resin). All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Coupling using HATU

-

Resin Preparation and Fmoc Deprotection:

-

Swell the resin in DMF for 30 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Oic(Boc)-OH (3.0 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3.0 eq.) in a minimal volume of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

-

Coupling Reaction and Monitoring:

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, a longer coupling time or a second coupling may be required.

-

To monitor the reaction, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser (ninhydrin) test.[10]

-

Negative test (colorless/yellow beads): Coupling is complete. Proceed to the next step.

-

Positive test (blue beads): Incomplete coupling. Drain the reaction mixture and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution for another 2 hours.

-

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Diagram: HATU-Mediated Coupling Workflow

Workflow for the incorporation of Oic using HATU activation.

Protocol 2: Coupling using COMU

-

Resin Preparation and Fmoc Deprotection:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Oic(Boc)-OH (3.0 eq.) and COMU (3.0 eq.) in a minimal volume of DMF.

-

Add DIPEA (6.0 eq.) to the mixture. A color change is often observed.[11]

-

Allow the mixture to pre-activate for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

-

Coupling Reaction and Monitoring:

-

Agitate the reaction mixture at room temperature for 1-2 hours.[11]

-

Monitor the reaction completion using the Kaiser test as described in Protocol 1, step 3. If the coupling is incomplete, perform a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

-

Potential Side Reactions and Mitigation Strategies

-

Incomplete Coupling: This is the most common challenge.

-

Mitigation: Use high-potency coupling reagents (HATU, COMU), employ a double coupling strategy, and confirm completion with a Kaiser test before proceeding to the next cycle.

-

-

Diketopiperazine (DKP) Formation: If Oic is the second residue to be coupled, the deprotected dipeptide-resin can be susceptible to intramolecular cyclization, leading to cleavage from the resin and chain termination.[2]

-

Mitigation:

-

Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin linker can significantly suppress DKP formation.[2]

-

Dipeptide Coupling: If possible, couple a pre-synthesized dipeptide (e.g., Fmoc-AA-Oic-OH) to the resin. This bypasses the vulnerable dipeptide-resin intermediate.

-

-

-

Racemization: While Oic itself has a fixed stereocenter at the α-carbon, the activation of its carboxyl group can potentially lead to epimerization.

-

Mitigation: The use of additives like HOAt or Oxyma (which is part of the COMU reagent) is highly effective at suppressing racemization.[12] Avoid prolonged pre-activation times and excessive amounts of base.

-

Conclusion

The successful incorporation of (R)-2-oxoimidazolidine-4-carboxylic acid into peptide chains is an achievable goal that unlocks new possibilities for designing conformationally constrained peptides. Success hinges on recognizing the steric challenges posed by this unique amino acid and employing a robust synthetic strategy. By selecting highly potent coupling reagents such as HATU or COMU, utilizing an appropriate protecting group strategy for the imidazolidinone ring, and carefully monitoring reaction completion, researchers can effectively integrate Oic into their target sequences, paving the way for novel therapeutic and research applications.

References

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 6. apexbt.com [apexbt.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

Troubleshooting & Optimization

Technical Support Center: Preserving Chirality of (R)-2-oxoimidazolidine-4-carboxylic acid

Introduction

Welcome to the technical support guide for handling (R)-2-oxoimidazolidine-4-carboxylic acid. This unique amino acid derivative, with its cyclic urethane structure, presents specific challenges during peptide coupling, most notably the risk of racemization at the α-carbon. Loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the mechanisms of racemization and offers robust troubleshooting strategies and protocols to ensure your peptide synthesis maintains the highest chiral purity.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-2-oxoimidazolidine-4-carboxylic acid particularly susceptible to racemization?

The primary cause of racemization in N-protected amino acids during coupling is the activation of the carboxylic acid.[2] This activation, necessary for amide bond formation, significantly increases the acidity of the α-proton (the hydrogen on the chiral carbon). In the presence of a base, this proton can be abstracted.[2][3]

For (R)-2-oxoimidazolidine-4-carboxylic acid, the N-acyl (urethane) structure facilitates the formation of a planar 5(4H)-oxazolone intermediate upon activation and deprotonation.[2][4] This intermediate is achiral at the C-5 position (the original α-carbon). Subsequent nucleophilic attack by the amine can occur from either face of this planar ring, leading to a mixture of both (R) and (S) configurations in the final peptide product.[2][4] Urethane-type protecting groups, like the one inherent in this molecule's structure, are generally considered effective at suppressing racemization, but the risk is never zero and is highly dependent on reaction conditions.[5][6]

Q2: What is the primary chemical mechanism responsible for this racemization?

The dominant mechanism is the oxazolone (or azlactone) pathway .[2][4][7] The process unfolds as follows:

-

Activation: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an acylphosphonium salt with phosphonium reagents).[2]

-

Cyclization: The carbonyl oxygen of the imidazolidinone ring acts as an internal nucleophile, attacking the activated carboxyl carbon. This intramolecular cyclization forms the 5(4H)-oxazolone.[4]

-

Enolization: In the presence of a base, the α-proton of the oxazolone is abstracted, forming a planar, achiral, and aromatic-like enolate intermediate.[3][4] This is the key racemization step.

-

Aminolysis: The incoming amine nucleophile attacks the oxazolone ring, which can now occur from either side of the planar intermediate, resulting in both the desired R-enantiomer and the undesired S-enantiomer.[2]

Efficient coupling strategies aim to ensure that the rate of aminolysis (the desired peptide bond formation) is much faster than the rate of oxazolone formation and subsequent enolization.[2]

Q3: How do additives like HOBt, HOAt, and Oxyma help prevent racemization?

Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial racemization suppressants.[8][9] They function by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., DCC, EDC).

Instead of this intermediate lingering and having time to form an oxazolone, the additive rapidly converts it into a corresponding active ester (e.g., an OBt ester).[8][10] These active esters are:

-

Less prone to cyclization: They are more stable towards oxazolone formation than the initial activated species.[9]

-

Highly reactive to amines: They are still sufficiently electrophilic to react efficiently with the amine component to form the desired peptide bond.

This two-step activation process effectively channels the reaction towards the desired product, minimizing the time the activated acid exists in a form highly susceptible to racemization.[9][10]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Significant diastereomeric impurity detected by HPLC/MS post-coupling.

This is the most common manifestation of a racemization problem. Here is a systematic approach to diagnosing and solving the issue.

Step 1: Scrutinize Your Coupling Reagent and Additives

Carbodiimide reagents (DCC, DIC, EDC) used alone are known to cause significant racemization.[11]

-

Solution: ALWAYS use a carbodiimide in conjunction with a racemization-suppressing additive.[6][11] The combination of DIC with Oxyma or HOBt is a robust choice. For particularly challenging couplings, aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) reagents are recommended as they are designed for rapid coupling with low racemization levels.[1][8]

Step 2: Evaluate the Base

The choice and amount of base are critical. A strong or sterically unhindered base can readily abstract the α-proton, promoting racemization.[8][12]

-

Problematic Bases: Triethylamine (TEA) and even N,N-diisopropylethylamine (DIEA or Hünig's base) can be problematic.[8][12]

-

Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[6][8] In highly sensitive cases, a very hindered base like 2,4,6-collidine (TMP) can be beneficial.[11][12] Crucially, use the minimum amount of base necessary, typically 1-2 equivalents.

Step 3: Check Reaction Temperature and Time

-

Problem: High temperatures accelerate the rate of all reactions, including the undesired racemization pathway.[8][11] Similarly, allowing the carboxylic acid to sit in its activated state for a prolonged period before adding the amine ("pre-activation") provides a wide window for racemization to occur.[8]

-

Solution:

-

Perform the coupling at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[11]

-

Avoid lengthy pre-activation times. Ideally, use an in situ activation protocol where the coupling reagent is added to a mixture of all other components.[8] If pre-activation is required, keep it to an absolute minimum (1-5 minutes).[11]

-

Step 4: Consider the Solvent

-

Problem: Polar aprotic solvents like DMF and NMP are excellent for solubility but can also promote racemization.

-

Solution: While solvent choice is often limited by solubility, using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), or mixtures thereof, can help reduce racemization rates.[8][11]

Issue 2: My reaction is clean, but my yields are low after switching to milder conditions.

This indicates that while you've suppressed racemization, the coupling reaction itself has become inefficient.

-

Solution 1: Switch to a More Potent Coupling Reagent. If you are using a carbodiimide/additive combination, switching to a modern onium salt reagent like HATU or COMU can dramatically increase coupling speed and efficiency, even at low temperatures.[13] These reagents often drive the reaction to completion faster than racemization can occur.

-

Solution 2: Optimize Stoichiometry. Ensure you are using a slight excess of the coupling partners (typically 1.1 to 1.5 equivalents of the acid and coupling reagents relative to the amine).

-

Solution 3: Monitor Reaction Completion. Use a tool like the Kaiser test (for primary amines) or a mini-cleavage followed by LC-MS analysis to ensure the coupling has gone to completion before proceeding with your workup.[11]

Decision Workflow for Coupling Strategy

To help select the optimal conditions, use the following decision tree:

Caption: The competing pathways of direct coupling versus racemization via an oxazolone intermediate.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

-

Atherton, E., et al. (1981). Racemisation of Activated, Urethane-protected Amino-acids by p-Dimethyl- aminopyridine. Significance in Solid -phase Peptide Synthesis. J.C.S. Chem. Comm., 336. Retrieved from [Link]

-

Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

-

MDPI. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]

-

Miyazawa, T., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Chemical Reviews. Retrieved from [Link]

-

Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

-

University of Texas at Arlington. (n.d.). Epimeric peptides in Alzheimer's disease: implications for liquid chromatography-mass spectrometry and immunotherapies. Retrieved from [Link]

-

Ovid. (2024). HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin. Retrieved from [Link]

-

PubMed. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

-

ResearchGate. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

-

ResearchGate. (2015). A review on oxazolone, it's method of synthesis and biological activity. Retrieved from [Link]

-

University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. Retrieved from [Link]

-

NIH. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

-

PubMed. (n.d.). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. Retrieved from [Link]

-

YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

-

PubMed. (n.d.). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Retrieved from [Link]

-

ACS Publications. (1992). Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Retrieved from [Link]

-

NIH. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). Your Inquiry on 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. bachem.com [bachem.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Technical Support Center: Optimizing Hofmann Rearrangement for Imidazolidinone Synthesis

Welcome to the technical support center for optimizing the Hofmann rearrangement for the synthesis of imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of their target compounds. Here, we will delve into the mechanistic nuances of this powerful reaction and provide practical, field-proven troubleshooting advice in a direct question-and-answer format.

Foundational Principles: The Hofmann Rearrangement in Imidazolidinone Synthesis

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3] The reaction proceeds through an isocyanate intermediate, which is then typically hydrolyzed to the amine.[1][4][5] In the context of imidazolidinone synthesis, a cyclic urea starting material, which contains an amide functional group, undergoes an intramolecular Hofmann rearrangement. This process leads to the formation of a vicinal diamine, which is the key precursor to the imidazolidinone ring system.

The core of the reaction involves the treatment of a primary amide with a halogen, such as bromine, in the presence of a strong base like sodium hydroxide.[2][3][6] This generates a sodium hypobromite solution in situ, which is the active oxidizing agent.[1][7] The key steps of the mechanism are:

-

N-Halogenation: The primary amide is halogenated at the nitrogen atom.[4]

-

Deprotonation: The base abstracts a proton from the nitrogen, forming an N-haloamide anion.[4][7]

-

Rearrangement: The crucial rearrangement step occurs where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, displacing the halide and forming an isocyanate intermediate.[1][4][5][6]

-

Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid, which subsequently decarboxylates to yield the primary amine.[1][4][5]

For imidazolidinone synthesis, the starting material is often a cyclic urea derivative. The Hofmann rearrangement effectively "removes" the carbonyl group, leading to a diamine that can then be cyclized to form the desired imidazolidinone ring.

Visualizing the Pathway: Reaction Mechanism and Experimental Workflow

To better understand the process, let's visualize the key transformations.

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

Validation & Comparative

A Comparative Guide to the NMR Characterization of (R)- and (S)-2-oxoimidazolidine-4-carboxylic Acid Enantiomers

This technical guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization of (R)- and (S)-2-oxoimidazolidine-4-carboxylic acid. As researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in the analytical signatures of enantiomers is paramount for ensuring stereochemical purity, which is a cornerstone of modern pharmaceutical development. This guide moves beyond a simple listing of spectral data, offering insights into the experimental rationale and the necessary techniques to differentiate these chiral molecules.

The Challenge of Enantiomeric Differentiation by NMR

Enantiomers, by their very definition, are non-superimposable mirror images. In an achiral solvent, they possess identical physical and chemical properties, including their NMR spectra. A standard ¹H or ¹³C NMR spectrum of (R)-2-oxoimidazolidine-4-carboxylic acid will be indistinguishable from that of its (S)-enantiomer. This is because the magnetic environments of corresponding nuclei in each enantiomer are identical, leading to the same chemical shifts and coupling constants.

Therefore, the core challenge lies in creating a diastereomeric interaction, which can be achieved by introducing a chiral auxiliary. This guide will focus on the most common and versatile method for this purpose in NMR spectroscopy: the use of Chiral Solvating Agents (CSAs).

Expected NMR Spectra in an Achiral Environment

While standard NMR cannot distinguish between the enantiomers, it is crucial to understand the expected signals for the molecule itself. Based on the known spectral data for similar structures, such as (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid[1], and general principles of NMR spectroscopy for carboxylic acids[2][3][4], we can predict the approximate chemical shifts for 2-oxoimidazolidine-4-carboxylic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-oxoimidazolidine-4-carboxylic acid in a standard solvent (e.g., D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl (COOH) | ~10.0 - 12.0 | ~175 - 185 | The proton signal is often broad and its chemical shift is concentration-dependent. The carbon signal is typically in the downfield region for carboxylic acids[2][3]. |

| C4-H | ~4.0 - 4.5 | ~50 - 55 | This methine proton is adjacent to the carboxylic acid and a nitrogen atom, leading to a downfield shift. |

| C5-H₂ | ~3.3 - 3.8 | ~48 - 52 | These methylene protons are diastereotopic and will likely appear as two distinct signals, each coupled to the C4-H and to each other (geminal coupling). |

| Carbonyl (C2) | - | ~160 - 165 | This urea-like carbonyl carbon is expected to be in this region. |

The Key to Differentiation: Chiral Solvating Agents (CSAs)

To resolve the signals of the (R) and (S) enantiomers, a chiral solvating agent is added to the NMR sample. CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have different magnetic environments, leading to separate signals for the (R) and (S) forms in the NMR spectrum.

The choice of CSA is critical and depends on the functional groups of the analyte. For a carboxylic acid like 2-oxoimidazolidine-4-carboxylic acid, CSAs that can interact via hydrogen bonding are particularly effective[5][6]. Examples of suitable CSAs include enantiomerically pure alcohols, amines, or other compounds with hydrogen bond donor/acceptor sites[7][8].

Workflow for Chiral Discrimination using a CSA

Figure 1: A generalized workflow for the enantiomeric differentiation of chiral carboxylic acids using a Chiral Solvating Agent (CSA) in NMR spectroscopy.

Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR

This protocol provides a detailed methodology for determining the enantiomeric excess of a sample of 2-oxoimidazolidine-4-carboxylic acid.

Materials:

-

(R)/(S)-2-oxoimidazolidine-4-carboxylic acid sample

-

Enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol)

-

High-purity deuterated solvent (e.g., Chloroform-d, Benzene-d₆)

-

NMR tubes

-

High-field NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-oxoimidazolidine-4-carboxylic acid sample into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.

-

Acquire a standard ¹H NMR spectrum of the analyte alone to identify the chemical shifts of its protons. The C4-H proton is often a good candidate for monitoring due to its sharp signal.

-

To the same sample, add the CSA. The optimal molar ratio of CSA to analyte can vary, but a good starting point is a 1:1 ratio. It may be necessary to titrate the CSA to achieve the best separation of signals.

-

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

-

Acquire a high-resolution ¹H NMR spectrum. A higher number of scans may be required to achieve a good signal-to-noise ratio, especially for the separated signals.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the proton signal that shows the best separation (baseline resolution is ideal). This is often the C4-H proton.

-

Carefully integrate the two separated signals corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (ee%) using the following formula: ee% = |(Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer)| * 100

-

Interpreting the Results

Upon the addition of the CSA, the singlet or multiplet corresponding to a specific proton (e.g., C4-H) in the racemic mixture of 2-oxoimidazolidine-4-carboxylic acid will split into two distinct signals. The separation between these signals (Δδ) is a measure of the chiral recognition by the CSA. The relative areas of these two signals directly correspond to the ratio of the (R) and (S) enantiomers in the sample.

Figure 2: Conceptual representation of the effect of a Chiral Solvating Agent on the NMR signal of a key proton in a racemic mixture of 2-oxoimidazolidine-4-carboxylic acid.

Conclusion

The NMR characterization of (R)- and (S)-2-oxoimidazolidine-4-carboxylic acid presents a classic case of the analytical challenge posed by enantiomers. While standard NMR techniques are invaluable for structural elucidation, they are inherently "blind" to chirality. This guide has detailed the robust and accessible method of using Chiral Solvating Agents to induce diastereomeric interactions, allowing for the clear differentiation and quantification of the enantiomers by ¹H NMR. This approach is a powerful tool in the arsenal of researchers in synthetic chemistry and drug development, ensuring the stereochemical integrity of chiral molecules.

References

-

Lee, J. H., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213. [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (9th ed.). NC State University Libraries. [Link]

-

Fallon, T., et al. (2021). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2021(4), M1283. [Link]

-

Li, Z., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(3), 536-540. [Link]

-

Reddy, M. S., & Kumar, A. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 4(11), 2187-2192. [Link]

-

Bai, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of compound (1a). [Link]

-

University of Wisconsin. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Buckingham, A. D. (2004). Chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 398(1-3), 1-5. [Link]

- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1284.

-

LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Alheety, M. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3).

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. [Link]

-

Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12863–12874. [Link]

-

Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Analytical Biochemistry, 138(2), 449-450. [Link]

-

PubChem. (n.d.). 2-oxo-4-imidazolidinecarboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. arpi.unipi.it [arpi.unipi.it]

Safety Operating Guide

Operational Guide: Proper Disposal of (R)-2-Oxoimidazolidine-4-carboxylic Acid

[1][2][3]

Executive Summary & Immediate Safety Profile

Protocol Status: Active Hazard Classification: WARNING (Irritant) Primary Disposal Path: High-Temperature Incineration (via licensed waste contractor)[1]

(R)-2-Oxoimidazolidine-4-carboxylic Acid is a cyclic urea derivative often utilized as a chiral building block.[1] While it does not carry the acute toxicity markers of P-listed substances (e.g., sodium azide), it is a chemical irritant and must be managed as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal drainage systems or general refuse.

Chemical Identity Verification

To ensure this protocol matches your inventory, verify the CAS number. Note that while the disposal chemistry is identical for both enantiomers, the CAS numbers differ:

-

(R)-Enantiomer: CAS 214767-15-4 (Subject of this guide)

-

(S)-Enantiomer: CAS 41371-53-3 (Common isomer; identical disposal)

-

Racemic Mixture: CAS 22059-22-9[1]

| Property | Specification | Operational Implication |

| Physical State | Solid (White to off-white powder) | Dust control measures required during transfer.[1] |

| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid) | Incompatible with strong bases; potential to acidify aqueous waste streams.[1] |

| Solubility | Soluble in water, DMSO, Methanol | Dictates liquid waste stream segregation (Aqueous vs. Organic). |

| Signal Word | WARNING | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.). |

Pre-Disposal Assessment: The "Why" Behind the Protocol

Effective waste management relies on understanding the chemical behavior of the waste before it enters the drum. We do not simply "bin" chemicals; we segregate them to prevent cross-reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

Causality of Segregation

-

Nitrogen Content: As a urea derivative, this compound contains nitrogen. While generally stable, indiscriminate mixing with strong oxidizers (e.g., nitric acid waste) in a central waste drum can theoretically generate nitrated by-products or exothermic reactions. Action: Segregate from Oxidizing Waste.

-

Carboxylic Acid Functionality: The acidic nature means adding this solid directly to a waste container with high pH (basic) waste could cause rapid neutralization, heat generation, and spattering. Action: Neutralize or segregate from Caustic Waste.

-

Halogen Absence: The molecule (

) contains no halogens (Cl, Br, F, I). Action: Dispose of in "Non-Halogenated" streams to reduce disposal costs, as halogenated incineration is significantly more expensive.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicable for: Expired shelf inventory, contaminated weighing boats, spill cleanup materials.

-

PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling large quantities (>500g) outside a fume hood, use a P95 dust mask.

-

Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the substance is wet, as the acid may corrode the metal over time.

-

Transfer: Transfer the solid waste into the container. Do not dissolve it solely for the purpose of disposal; solid waste incineration is often more energy-efficient for the facility than burning large volumes of solvent.

-

Labeling: Affix a hazardous waste tag immediately.[3]

-

Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicable for: HPLC waste, reaction solvents (DMSO, Methanol).

-

Characterize the Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone, DMSO).

-

pH Check (Crucial): If the solution is aqueous or has high water content, check the pH.

-

If pH < 4:[1] Slowly adjust to pH 6–8 using a dilute sodium bicarbonate solution to prevent corrosion of the waste drum.

-

-

Segregation:

-

Stream A (Non-Halogenated): If dissolved in Methanol/DMSO/Acetone. This is the preferred low-cost stream.[1]

-

Stream B (Halogenated): If dissolved in DCM. (Note: This compound is less soluble in non-polar chlorinated solvents, but if used, it must go here).

-

-

Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace to allow for vapor expansion.

-

Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of (R)-2-Oxoimidazolidine-4-carboxylic Acid, ensuring compliance and safety.

Figure 1: Decision tree for the segregation and disposal of (R)-2-Oxoimidazolidine-4-carboxylic Acid waste streams.

Emergency Procedures (Spills)

In the event of a benchtop spill, autonomy and speed are vital, but safety is paramount.

-

Isolate: Alert nearby personnel and demarcate the area.

-

Protect: Ensure you are wearing safety glasses and gloves. Avoid inhaling dust.[2][5][4][7]

-

Contain:

-

Dry Spill: Gently sweep up the powder using a brush and dustpan. Avoid creating airborne dust.[2][5][4][7] Place in a bag or jar labeled "Hazardous Waste - Solid."

-

Wet Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

-

-

Clean: Wipe the surface with a soap and water solution. The compound is water-soluble, making final cleanup straightforward.

-

Dispose: All cleanup materials (gloves, paper towels, absorbent) must be treated as hazardous chemical waste.

Regulatory Compliance & Trustworthiness

This protocol is designed to align with the following regulatory frameworks. Adherence ensures your laboratory remains audit-ready.[1]

-

RCRA (USA): Under 40 CFR 261, this material is not a P-listed or U-listed acute hazardous waste. However, it is classified as a "Characteristic Waste" if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. In its pure form, it is generally managed as Non-Regulated Chemical Waste unless mixed with hazardous solvents, but Best Management Practices (BMP) dictate treating it as hazardous due to its irritant properties [1, 2].

-

GHS (Global): Classified as Skin Irrit. 2 (H315) and Eye Irrit.[2] 2A (H319). This mandates the use of specific labeling on waste containers [3].[8][9]

-

EPA Drain Disposal: The EPA strictly regulates what can be poured down the drain. Organic chemicals like imidazolidine derivatives generally do not meet the criteria for drain disposal and must be collected [4].

References

-

U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][10] Retrieved from [Link][1]

-

American Chemical Society (ACS). (2023). Identifying Hazardous Waste in Academic Laboratories.[3] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

- 1. 41371-53-3|(S)-2-Oxoimidazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. vumc.org [vumc.org]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. youtube.com [youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]

- 10. youtube.com [youtube.com]

Technical Advisory: Safe Handling & PPE Specifications for (R)-2-Oxoimidazolidine-4-carboxylic Acid

Executive Summary & Risk Profile

(R)-2-Oxoimidazolidine-4-carboxylic Acid (CAS 41371-53-3) is a cyclic urea derivative functioning as a chiral building block. While not classified as acutely toxic (Category 1 or 2), it poses significant risks as a solid organic acid irritant .

The primary physiological threats are inhalation of fine particulates and corrosive/irritating contact with mucous membranes . As a Senior Scientist, I emphasize that standard "lab coat and glasses" protocols are insufficient without specific attention to dust control and glove permeation mechanics.

Hazard Classification (GHS)

| Hazard Code | Description | Target Organ |

| H315 | Causes skin irritation | Dermal / Epidermis |

| H319 | Causes serious eye irritation | Ocular Surface / Cornea |

| H335 | May cause respiratory irritation | Upper Respiratory Tract |

PPE Specifications: The "Defense-in-Depth" Matrix

Do not rely on a single barrier. The following specifications create a redundant safety system.

| PPE Category | Minimum Specification | Scientific Rationale |

| Hand Protection | Nitrile Rubber (0.11 mm / 4 mil) Recommendation: Double-gloving | Nitrile provides excellent resistance to organic acids. Double-gloving prevents micro-abrasions from solid crystals affecting the skin barrier. Latex is not recommended due to higher permeability to polar organic acids. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses allow dust entry from the side. Goggles form a seal, preventing acidic dust from dissolving in ocular fluid and causing immediate chemical burns. |

| Respiratory | N95 (Minimum) or P100 Context Dependent | If handling outside a fume hood (not recommended), a P100 respirator is required to capture fine particulates. Inside a hood, no respirator is needed if the sash is positioned correctly. |

| Body Protection | Lab Coat (High-Neck, Long Sleeve) | Synthetic/Cotton blend. Must button to the neck to prevent dust accumulation on the collarbone/chest area, a common site for contact dermatitis. |

Operational Workflow: Handling & Transfer

This protocol is designed to minimize the "Dust Cloud Effect"—the invisible aerosolization of powder during transfer.

Phase 1: Engineering Controls (Pre-Check)

-

Velocity Check: Ensure Fume Hood face velocity is between 80–120 fpm (0.4–0.6 m/s) .

-

Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Organic powders are prone to static charge, which causes "jumping" and dispersion.

Phase 2: Active Handling (The "Low-Energy" Technique)

-

Step 1: Don PPE in the order: Lab Coat

Respirator (if applicable) -

Step 2: When weighing, do not pour from height. Use a spatula to transfer solid directly into the weighing boat held inside the source container's headspace if possible.

-

Step 3: Immediately recap the source container.

-

Step 4: Wipe the exterior of the weighing boat with a dry Kimwipe before removing it from the hood to prevent tracking dust.

Phase 3: Decontamination & Doffing

-

Surface Decon: Wipe the work area with a wet paper towel (water/surfactant). Dry dusting is prohibited as it re-aerosolizes the acid.

-

Glove Removal: Use the "Beak Method" (pull one glove off inside-out, hold it in the gloved hand, peel the second glove over the first).

-

Wash: Wash hands with soap and water for 20 seconds immediately after doffing.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct safety configuration based on the quantity and state of the material.

Figure 1: Decision logic for PPE selection. Note that handling solids outside a fume hood triggers the highest level of respiratory and eye protection requirements.

Disposal & Emergency Response

Waste Disposal Protocol

Do not dispose of this compound down the drain. As a carboxylic acid derivative, it can alter local pH and may have uncharacterized ecotoxicity.

-

Classification: Segregate as Solid Organic Waste .

-

Dissolution: If required by your facility, dissolve in a combustible solvent (e.g., Ethanol) and segregate as Flammable Organic Waste .

-

Destruction: The preferred method is chemical incineration equipped with an afterburner and scrubber to handle nitrogen oxides (

) generated from the imidazolidine ring [1].

Accidental Exposure (First Aid)

-

Eye Contact: Immediately flush with water for 15 minutes.[1] Lift eyelids to ensure removal of acidic particles trapped in the fornix.

-

Skin Contact: Wash with soap and water.[2][1] Do not use alcohol/solvents, as they may enhance dermal absorption.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Oxoimidazolidine-4-carboxylic acid. Link (Note: Link directs to related thiazolidine/imidazolidine analog SDS repository for hazard verification).

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Link

-

PubChem. (2023). Compound Summary: 2-Oxoimidazolidine-4-carboxylic acid.[4][5][6] National Library of Medicine. Link

-

Occupational Safety and Health Administration (OSHA).[7] (n.d.). Personal Protective Equipment: Respiratory Protection. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.